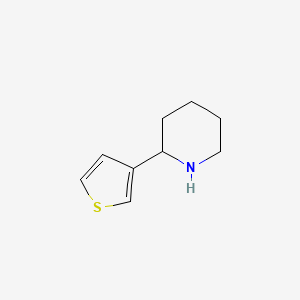
R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide: is a chiral compound that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its unique structural properties, which make it an effective catalyst in various chemical reactions. It is particularly valued for its ability to induce chirality in the products of these reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide typically involves the bromination of 1,1’-binaphthalene-2,2’-diol. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting dibromo compound is then subjected to sulfonation using a sulfonating agent like chlorosulfonic acid to yield the final product.
Industrial Production Methods: On an industrial scale, the production of R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonimide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation reactions can produce sulfonic acids.
科学的研究の応用
R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral properties.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its ability to induce chirality is highly valued.
作用機序
The mechanism by which R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide exerts its effects is primarily through its role as a chiral catalyst. The compound interacts with substrates to form chiral intermediates, which then undergo further reactions to yield enantiomerically pure products. The molecular targets and pathways involved include the formation of chiral complexes with metal ions, which facilitate the asymmetric induction in the reaction products.
類似化合物との比較
R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide can be compared with other similar compounds such as:
- R-3,3’-Dibromo-1,1’-bi-2-naphthol
- R-3,3’-Bis(triphenylsilyl)-1,1’-bi-2-naphthol
- R-3,3’-Di-9-phenanthrenyl-1,1’-bi-2-naphthol
Uniqueness: What sets R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide apart is its sulfonimide group, which enhances its solubility and reactivity in various solvents. This makes it more versatile compared to its counterparts, which may have limited solubility or reactivity under certain conditions.
特性
CAS番号 |
1245748-52-0 |
|---|---|
分子式 |
C20H11Br2NO4S2 |
分子量 |
553.2 g/mol |
IUPAC名 |
10,16-dibromo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |
InChI |
InChI=1S/C20H11Br2NO4S2/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)29(26,27)23-28(24,25)19(15)17/h1-10,23H |
InChIキー |
LLIFLAJOLMQNON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)S(=O)(=O)NS3(=O)=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)


![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)

![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid](/img/structure/B12510197.png)
